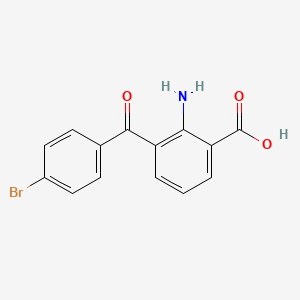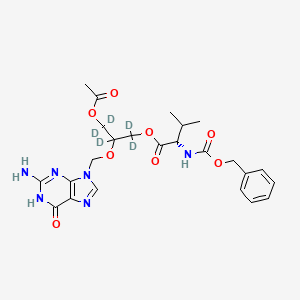
(S)-Albuterol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Albuterol Hydrochloride” is a specific enantiomer of Albuterol Hydrochloride . Enantiomers are molecules that are mirror images of each other and often have different effects in biological systems .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-Albuterol Hydrochloride” would likely involve a combination of carbon, hydrogen, nitrogen, and chlorine atoms. The exact structure would depend on the specific arrangement of these atoms .Chemical Reactions Analysis
The chemical reactions involving “(S)-Albuterol Hydrochloride” would likely depend on the specific conditions and reactants present. In general, hydrochlorides can react with bases and are often used in titrimetric analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Albuterol Hydrochloride” would depend on its specific molecular structure. In general, hydrochlorides are often soluble in water and have acidic properties .Scientific Research Applications
Pharmacodynamics and Impact on Esophageal Function
(S)-Albuterol Hydrochloride, commonly used to treat asthma, has been studied for its effects on esophageal function. Research has shown that inhaled albuterol can reduce lower esophageal sphincter (LES) basal tone and contractile amplitudes in the smooth muscle esophageal body in a dose-dependent manner. This suggests that β2-agonists like albuterol may increase the likelihood of acid reflux in some patients (Crowell et al., 2001).
Application in Airway Disease Management
Albuterol's use extends to managing obstructive airway diseases. It has been reformulated with hydrofluoroalkane (HFA) propellants, replacing chlorofluorocarbon (CFC) propellants, to reduce environmental impact without compromising safety or efficacy (Colice, 2008).
Comparative Studies with Levalbuterol
Comparative studies of albuterol with its isomer, levalbuterol, reveal that while both can have beneficial effects in asthma treatment, (S)-albuterol might contribute to paradoxical effects observed in some patients. This has led to considerations in the choice of drug formulations for treating acute asthma exacerbations (Ameredes & Calhoun, 2009).
Albuterol in Neonatal Lung Models
Research on albuterol delivery in neonatal ventilated lung models helps in understanding its efficacy and safety in very low birth weight neonates with moderate lung disease. This highlights its potential application in pediatric respiratory care (Lugo et al., 2001).
Pharmacogenetics in Diverse Populations
Studies on the genetic variants associated with bronchodilator drug response (BDR) to albuterol in racially diverse children with asthma expand the understanding of pharmacogenetic analyses and lay the foundation for precision medicine in minority populations (Mak et al., 2018).
Potential in Neuromuscular Disorders
Albuterol has been used experimentally in combination with exercise therapy in inherited neuromuscular disorders to increase muscle strength and volume. A study on a patient with central core disease and mitochondrial dysfunction showed significant clinical progress with albuterol treatment (Schreuder et al., 2010).
Comparative Bronchodilation Studies
Research comparing hydrofluoroalkane-134a (HFA) albuterol and chlorofluorocarbons-11/12 (CFC) albuterol in children with asthma shows similar safety profiles and bronchodilator efficacy, indicating the successful transition to environmentally friendly propellants without compromising therapeutic benefits (Shapiro et al., 2000).
Safety and Hazards
The safety and hazards associated with “(S)-Albuterol Hydrochloride” would likely depend on factors such as dosage, route of administration, and individual patient characteristics. It’s important to note that all medications can have potential side effects and should be used under the supervision of a healthcare provider .
Future Directions
properties
IUPAC Name |
4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYCOLFIFTLK-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)CO)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Albuterol Hydrochloride | |
CAS RN |
50293-91-9 |
Source


|
| Record name | (+)-Salbutamol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50293-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









